Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate
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Overview
Description
Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a chemical compound with the molecular formula C10H7BrN2O3 It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves the bromination of a precursor compound, followed by cyclization and esterification reactions. One common method involves the bromination of 4-oxo-3,4-dihydrophthalazine-1-carboxylate, followed by methylation to introduce the ester group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group are key functional groups that can participate in binding interactions with biological molecules, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate: Similar structure but lacks the bromine atom.
Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate: Contains a phenyl group instead of a bromine atom.
Uniqueness
Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H7BrN2O3 |
---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
methyl 6-bromo-4-oxo-3H-phthalazine-1-carboxylate |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)8-6-3-2-5(11)4-7(6)9(14)13-12-8/h2-4H,1H3,(H,13,14) |
InChI Key |
BOGXMXATWJENBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=O)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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